molecular formula C15H15FN2O3S B5866378 4-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide

4-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide

Cat. No.: B5866378
M. Wt: 322.4 g/mol
InChI Key: SDMJGXIXCCLKLU-UHFFFAOYSA-N
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Description

4-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a methylsulfonyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 4-fluorobenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonylation: The amine group is reacted with methylsulfonyl chloride to introduce the methylsulfonyl group.

    Amidation: Finally, the sulfonylated amine is reacted with 3-aminobenzoic acid to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide linkage can be reduced to form amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide
  • 4-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}propionamide
  • 4-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}butyramide

Uniqueness

4-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, while the methylsulfonyl group contributes to its potential biological activity. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-fluoro-N-[3-[methyl(methylsulfonyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-18(22(2,20)21)14-5-3-4-13(10-14)17-15(19)11-6-8-12(16)9-7-11/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMJGXIXCCLKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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